6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol
Description
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is a synthetic organic compound characterized by a benzo[1,3]dioxol (methylenedioxyphenyl) core substituted with a hydroxyl group at position 4 and a 2-methylaminopropyl chain at position 4.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3 |
InChI Key |
JZNYYUIEDIOJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)OCO2)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Psychoactive Effects :
- As a derivative of methylenedioxyphenethylamine, this compound exhibits psychoactive properties that may influence neurotransmitter systems, particularly related to serotonin and dopamine pathways. Research indicates its potential as an antidepressant or anxiolytic agent due to its interaction with dopamine transporters, similar to other compounds in the benzodiazepine family .
- Designer Drug Market :
Synthesis and Organic Chemistry Applications
- Synthetic Intermediates :
- Hair Coloring Agents :
Case Study 1: Antidepressant Activity
A study focused on the docking interactions of similar compounds with dopamine transporters revealed that derivatives like 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol could exhibit significant binding affinities, suggesting potential therapeutic effects in treating depression. The study highlighted the importance of molecular interactions at specific amino acid sites within the transporter protein, indicating promising avenues for drug development .
Case Study 2: Toxicity Assessment
In vitro toxicity assessments have been conducted on derivatives related to this compound. Results indicated that certain analogs showed lower toxicity levels compared to established antidepressants like Nortriptyline, making them suitable candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters. This can lead to various physiological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other benzodioxol derivatives and aminopropyl-substituted molecules. Below is a comparative analysis based on available evidence and structurally related compounds:
Key Observations:
Core Structure Differences: The target compound’s benzo[1,3]dioxol core differs from the cyclopenta[d][1,3]dioxol system in the patented analog .
Substituent Effects: The 2-methylaminopropyl side chain in the target compound contrasts with the simpler aminopropyl groups in MDMA-like molecules. This substitution may influence lipophilicity and CNS penetration.
Synthetic Complexity: The patented cyclopenta derivative requires enantioselective synthesis and chiral resolution , whereas the target compound’s synthesis (if analogous to MDMA derivatives) might involve simpler alkylation or reductive amination steps. No explicit method is documented .
Pharmacological Gaps :
- Unlike MDMA or the patented dibenzoyl-L-tartrate salt , the target compound lacks empirical data on receptor affinity, toxicity, or metabolic pathways.
Biological Activity
6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- IUPAC Name : 6-[2-(methylamino)propyl]-1,3-benzodioxol-4-ol
- CAS Number : 1823361-86-9
Biological Activity Overview
The biological activity of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol has been investigated in various studies, revealing its interactions with multiple biological targets:
The compound appears to influence neurotransmitter systems, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction may lead to various physiological effects, including modulation of mood and cognitive functions .
Enzyme Inhibition
Research indicates that 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that it can act as a selective inhibitor for cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .
Neuroprotective Effects
In vitro studies suggest that this compound may have neuroprotective properties. It has been shown to promote neuronal survival in models of neurodegeneration, likely through its action on dopamine receptors .
Anticancer Activity
The compound has demonstrated potential anticancer activity in preliminary studies. For example, it was found to induce apoptosis in cancer cell lines at specific concentrations (IC50 values), suggesting a role in cancer treatment strategies .
Case Studies
Comparative Analysis
To understand the uniqueness of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol compared to similar compounds, we can look at its structure and activity profile:
| Compound | Activity | Unique Features |
|---|---|---|
| Ticagrelor | Platelet inhibitor | Used primarily for cardiovascular events |
| Other Benzodioxole Derivatives | Varying biological activities | Different functional groups lead to diverse effects |
Q & A
Q. Methodological Comparison Table
| Method | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| Traditional Synthesis | NaNO₂, Acetic Acid, 0–25°C | 85% | High reproducibility |
| Ultrasound-Assisted | Solvent-free, 40 kHz ultrasound | 28%* | Reduced solvent use, faster |
| *Reported for structurally related compounds . |
How is the structural identity of 6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol validated in synthetic batches?
Basic Research Question
Structural confirmation relies on ¹H NMR and HPLC . For example, ¹H NMR (CDCl₃) reveals characteristic peaks: δ 1.10 (triplet, J = 7.4 Hz, SCH₂CH₃) and aromatic protons between δ 6.5–7.5 ppm . HPLC analysis (C18 column, acetonitrile/water gradient) ensures purity (>97%) and identifies impurities .
What preclinical models are suitable for evaluating the antidepressant-like effects of this compound?
Advanced Research Question
In vivo efficacy is tested using ICR mice (20–22 g) and Sprague Dawley rats (180–220 g) under standardized conditions (21°C, 12-h light/dark cycle). Behavioral assays like the forced swim test (FST) and tail suspension test (TST) are employed, with dose-response curves established (e.g., 10–30 mg/kg, i.p.). Parallel in vitro binding assays (e.g., serotonin/norepinephrine transporters) validate target engagement .
How can contradictions between in vitro binding data and in vivo efficacy be resolved?
Advanced Research Question
Discrepancies may arise from bioavailability or metabolite interference. To address this:
Perform pharmacokinetic profiling (plasma/tissue distribution, half-life).
Use metabolite identification (LC-MS/MS) to assess active derivatives.
Validate targets via molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like GABAA or serotonin transporters .
What computational approaches predict the compound’s binding affinity to CNS targets?
Advanced Research Question
Molecular docking and MD simulations are critical. For example, benzodioxol derivatives show high binding free energy (−38.1 kcal/mol) to cyclooxygenase-2 (COX-2), surpassing diclofenac (−13.7 kcal/mol) . Protocols include:
- Protein preparation (PDB: 5KVL) with H-bond optimization.
- Grid box centered on the active site (20 ų).
- MM/GBSA for binding energy refinement.
How can synthetic yields be optimized while minimizing side products?
Advanced Research Question
Yield optimization strategies:
Reagent stoichiometry : Adjust NaNO₂ ratios to prevent over-nitrosation.
Temperature control : Gradual warming (0°C → RT) reduces decomposition.
Green solvents : Replace acetic acid with biodegradable alternatives (e.g., ethyl lactate) .
Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity .
What analytical methods are recommended for quantifying this compound in biological matrices?
Advanced Research Question
LC-MS/MS (triple quadrupole) with MRM transitions ensures sensitivity (LOQ: 1 ng/mL). Sample preparation involves protein precipitation (acetonitrile) followed by SPE cleanup. Chromatographic conditions:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water/acetonitrile.
- Internal standard: Deuterated analog (d₃-compound) .
How does structural modification of the benzodioxol moiety affect pharmacological activity?
Advanced Research Question
Modifications at the propylamine side chain or methyl group alter selectivity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
